2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-mesitylacetamide
Description
This compound is a pyrazolo-pyridazinone derivative featuring a cyclopropyl substituent at position 4, a phenyl group at position 1, and an N-mesitylacetamide side chain. Its structure combines a bicyclic heterocyclic core with a bulky mesityl (2,4,6-trimethylphenyl) group, which is hypothesized to enhance steric hindrance and metabolic stability compared to simpler analogs .
Properties
IUPAC Name |
2-(4-cyclopropyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)-N-(2,4,6-trimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O2/c1-15-11-16(2)22(17(3)12-15)27-21(31)14-29-25(32)24-20(23(28-29)18-9-10-18)13-26-30(24)19-7-5-4-6-8-19/h4-8,11-13,18H,9-10,14H2,1-3H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHHZJPCSXLCOTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2C(=O)C3=C(C=NN3C4=CC=CC=C4)C(=N2)C5CC5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: To prepare 2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-mesitylacetamide, several reaction steps are required, starting from readily available precursors. One typical synthesis route involves:
Formation of the pyrazolopyridazine core: A reaction between a suitable hydrazine derivative and a pyridazine derivative under reflux conditions.
Addition of the cyclopropyl and phenyl groups: Cyclopropyl and phenyl groups are introduced through substitution reactions utilizing appropriate reagents and catalysts.
Incorporation of the mesityl group: This involves the reaction of an acetamide derivative with mesityl chloride, under controlled conditions to ensure selective substitution.
Industrial Production Methods: Industrial methods for the production of 2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-mesitylacetamide would involve scale-up of laboratory procedures. Key considerations include optimizing reaction yields, purity, and minimizing side products. Continuous flow reactors and automated synthesis can enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation, particularly at the phenyl and cyclopropyl moieties, using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions, particularly targeting the pyrazolopyridazine ring, can be performed using agents like lithium aluminum hydride.
Substitution: Substitution reactions can occur at various positions on the pyrazolopyridazine ring, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium on carbon, copper(II) chloride
Major Products Formed:
Oxidized derivatives with altered functional groups.
Reduced compounds with modified core structures.
Substituted analogs with different substituents on the pyrazolopyridazine core.
Scientific Research Applications
Chemistry: In chemistry, 2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-mesitylacetamide serves as a valuable precursor for synthesizing diverse analogs for drug discovery and development.
Biology: Biologically, this compound may exhibit binding affinity for certain protein targets, making it useful in studying enzyme-inhibitor interactions and cellular pathways.
Medicine: Potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities, are of interest for drug development.
Industry: In industrial settings, derivatives of this compound might be employed as intermediates in the synthesis of more complex pharmaceuticals or specialized materials.
Mechanism of Action
The compound’s mechanism of action involves binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. Its effects can be traced to interactions with cellular pathways involved in inflammation, cell proliferation, or microbial growth. Detailed mechanistic studies can reveal insights into its efficacy and potential therapeutic applications.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Comparison with Benzyl 2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate
The primary distinction lies in the substitution at the acetamide position: the target compound has an N-mesityl group, whereas the analog in features a benzyl ester.
The N-mesityl group in the target compound likely enhances selectivity for hydrophobic binding pockets in biological targets, whereas the benzyl ester may act as a prodrug with transient activity .
Comparison with 2-(3-(4-chlorophenyl)-4-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)-N-(4-phenylacetamido)pyrazolo[3,4-b]pyridines
This analog () differs in core structure (pyrazolo[3,4-b]pyridine vs. pyrazolo[3,4-d]pyridazinone) and substituents:
| Property | Target Compound | 4-Chlorophenyl Analog |
|---|---|---|
| Core Structure | Pyrazolo[3,4-d]pyridazinone | Pyrazolo[3,4-b]pyridine |
| Substituents | Cyclopropyl, phenyl, mesityl | 4-chlorophenyl, methyl, phenylacetamide |
| Electronic Effects | Electron-withdrawing pyridazinone | Electron-neutral pyridine |
| Steric Bulk | High (mesityl group) | Moderate (4-chlorophenyl) |
The mesityl group’s bulk may reduce off-target interactions but limit solubility.
Biological Activity
2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-mesitylacetamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the pyrazolo[3,4-d]pyridazine class, which is known for its diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 393.491 g/mol. The structure incorporates a pyrazolo-pyridazinone scaffold, which is significant for its interactions with biological targets.
The primary biological activity of this compound is attributed to its role as a kinase inhibitor . It mimics the adenine ring of ATP, allowing it to bind effectively to the hinge region of kinase active sites. This interaction disrupts key signaling pathways, particularly the mTOR signaling pathway , which is crucial for cell growth and development. By inhibiting kinase activity, the compound can lead to reduced cell proliferation and induce apoptosis in cancer cells.
Antitumor Activity
Recent studies have explored the antitumor effects of compounds structurally similar to 2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-mesitylacetamide. For instance, derivatives have shown significant inhibition of dihydrofolate reductase (DHFR), leading to cytotoxic effects against various cancer cell lines, including MCF-7 breast cancer cells. The most potent derivatives induced apoptosis by activating pro-apoptotic proteins while inhibiting anti-apoptotic proteins such as Bcl-2 .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications in substituents on the pyrazolo-pyridazinone scaffold can significantly alter biological activity. For example, compounds with specific amino acid conjugates exhibited enhanced DHFR inhibition compared to classical antifolates like methotrexate (MTX). The IC50 values for these compounds ranged from 0.3 to 24 µM against various targets .
Case Studies
| Compound | Target | IC50 (µM) | Effect |
|---|---|---|---|
| 7f | DHFR | 1.83 | Induces apoptosis in MCF-7 cells |
| MTX | DHFR | 5.57 | Reference compound for comparison |
| 5i | EGFR/VGFR2 | 0.3/7.60 | Dual inhibitor with significant antitumor activity |
These findings highlight the potential of pyrazolo-pyridazine derivatives in cancer therapy and their ability to overcome resistance mechanisms associated with traditional treatments.
Q & A
Q. Table 1. Comparative Cytotoxicity Data
| Cell Line | IC₅₀ (µM) | Assay Type | Reference |
|---|---|---|---|
| MCF7 | 3.79 | MTT | |
| NCI-H460 | 12.50 | MTT | |
| SF-268 | 42.30 | SRB |
Q. Table 2. Synthetic Yield Optimization
| Step | Solvent | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Cyclopropanation | DCM | Pd(OAc)₂ | 82 | 98 |
| Acetamide Coupling | ACN | EDCI | 75 | 99 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
